Product packaging for Pongapinone B(Cat. No.:CAS No. 146713-94-2)

Pongapinone B

Cat. No.: B124780
CAS No.: 146713-94-2
M. Wt: 396.4 g/mol
InChI Key: QNKSZZRDFRCBNL-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pongapinone B is a natural flavonoid compound classified as an 8-prenylated flavanone. It was first isolated from the bark of the medicinal plant Pongamia pinnata (also known as Millettia pinnata ) . The compound has a molecular formula of C 24 H 28 O 6 and a molecular weight of 412.50 g/mol . Its structure features a flavanone core with methoxy substitutions and a prenyl side chain, which is characteristic of this class of compounds . This compound is offered for research purposes to investigate the biological activities of prenylated flavonoids. While specific mechanistic studies on this compound are limited, its structural class is known for a range of pharmacological properties. In silico predictions suggest it may interact with several biological targets, including nuclear factor NF-kappa-B and hypoxia-inducible factor 1 alpha, indicating potential for research in inflammation and cellular stress response pathways . Furthermore, related compounds from the same plant, such as Pongapinone A, have been reported to inhibit interleukin-1 production, suggesting a potential area for immunomodulatory research . Preliminary ADMET predictions for this compound indicate high gastrointestinal absorption but also potential for inhibition of certain transporters and enzymes, including OATP1B1 and CYP2C19, which may be relevant for drug metabolism studies . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H24O6 B124780 Pongapinone B CAS No. 146713-94-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

146713-94-2

Molecular Formula

C23H24O6

Molecular Weight

396.4 g/mol

IUPAC Name

(2S)-2-(1,3-benzodioxol-5-yl)-5,7-dimethoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C23H24O6/c1-13(2)5-7-15-19(25-3)11-21(26-4)22-16(24)10-18(29-23(15)22)14-6-8-17-20(9-14)28-12-27-17/h5-6,8-9,11,18H,7,10,12H2,1-4H3/t18-/m0/s1

InChI Key

QNKSZZRDFRCBNL-SFHVURJKSA-N

SMILES

CC(=CCC1=C2C(=C(C=C1OC)OC)C(=O)CC(O2)C3=CC4=C(C=C3)OCO4)C

Isomeric SMILES

CC(=CCC1=C2C(=C(C=C1OC)OC)C(=O)C[C@H](O2)C3=CC4=C(C=C3)OCO4)C

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1OC)OC)C(=O)CC(O2)C3=CC4=C(C=C3)OCO4)C

Other CAS No.

146713-94-2

Synonyms

pongapinone B

Origin of Product

United States

Isolation and Purification Methodologies of Pongapinone B

Natural Occurrence and Botanical Source

Pongapinone B was first isolated from the bark of Pongamia pinnata (L.) Pierre, a plant belonging to the Papilionaceae family. nih.govplantaedb.com This plant, also known by synonyms such as Derris indica and Pongamia glabra, is widely distributed in tropical Asia. spu.edu.iqmdpi.com Researchers investigating the chemical constituents of Indonesian medicinal plants identified this compound, along with its structural analog Pongapinone A, as new phenylpropanoids from the bark. nih.govspu.edu.iqomicsonline.org The elucidation of its chemical structure was accomplished through the analysis of its physicochemical properties. nih.govresearchgate.net

The bark of P. pinnata is a rich source of various bioactive compounds, including numerous flavonoids and other related molecules. researchgate.netoaji.netresearchgate.net It is within this complex chemical matrix that this compound is found.

While various parts of the Pongamia pinnata tree, such as the seeds, leaves, flowers, and roots, are known to produce a diverse array of flavonoids and other secondary metabolites, the occurrence of this compound appears to be specifically localized. researchgate.netglobinmed.com Current scientific literature consistently reports the stem bark as the primary source for the isolation of both Pongapinone A and this compound. spu.edu.iqomicsonline.orgoaji.netresearchgate.netglobinmed.com Although compounds like furanoflavones, chalcones, and their glycosides have been isolated from the fruits, seeds, and root bark, this compound has been specifically characterized from bark extracts. omicsonline.orgresearchgate.net

Table 1: Distribution of Selected Compounds in Pongamia pinnata

Compound Category Plant Part Specific Compounds (Examples) Reference
Phenylpropanoids Bark Pongapinone A, This compound nih.govspu.edu.iqoaji.net
Furanoflavones Seeds, Root Bark Karanjin, Pongapin, Kanjone omicsonline.orgresearchgate.net
Flavonoid Glycosides Fruits Pongamosides A-D omicsonline.orgresearchgate.net

Extraction Techniques from Plant Materials

The initial step in isolating this compound from Pongamia pinnata bark involves extracting the crude mixture of phytochemicals from the plant matrix. This is predominantly achieved through solvent extraction.

Solvent extraction is a fundamental technique for isolating natural products. nih.gov The choice of solvent is critical and is based on the polarity of the target compound. For phenylpropanoids and flavonoids like this compound, polar and semi-polar solvents are generally effective.

Commonly employed methods include:

Maceration: This simple technique involves soaking the pulverized plant material in a selected solvent for an extended period with occasional agitation. researchgate.net

Soxhlet Extraction: A more efficient method that uses a smaller amount of solvent, which is continuously refluxed and siphoned to extract the compounds from the plant material. This continuous process with fresh solvent enhances extraction efficiency, though the heat involved can risk degrading thermally sensitive compounds. nih.gov

For compounds similar to this compound, such as its analog Pongapinone A, solvents like methanol (B129727) and ethyl acetate (B1210297) have been successfully used for extraction. Mixtures of alcohol and water (hydroalcoholic solutions) are also highly effective for extracting phenolic compounds, as the water helps to swell the plant material, increasing the surface area for the solvent to penetrate. mdpi.commdpi.com

Table 2: Common Solvents for Flavonoid and Phenylpropanoid Extraction

Solvent Polarity Typical Use
Methanol Polar Broad-spectrum extraction of polar compounds
Ethanol (B145695) Polar A less toxic alternative to methanol, often used in aqueous mixtures
Ethyl Acetate Moderately Polar Selective extraction of medium-polarity compounds
Acetone Polar Aprotic Often used in aqueous mixtures to extract a wide range of phenolics

To maximize the yield of this compound, the extraction process must be optimized. Key parameters that influence extraction efficiency include the choice of solvent, solvent-to-solid ratio, extraction time, and temperature. nih.gov

Response Surface Methodology (RSM) is a common statistical approach used to optimize these parameters. mdpi.commdpi.com A typical optimization study would involve:

Selecting Variables: Key variables would be solvent concentration (e.g., ethanol percentage in water), temperature, and extraction time.

Experimental Design: A design, such as a Box-Behnken or Central Composite Design, is used to create a set of experiments with different combinations of the selected variables.

Analysis: The yield of the target compound or a related measure (like total phenolic content) is determined for each experiment.

Modeling: The data is fitted to a polynomial equation to create a mathematical model that describes the relationship between the variables and the extraction yield.

Optimization: The model is used to identify the optimal conditions that provide the maximum yield.

For instance, studies on other plant materials have shown that increasing the ethanol concentration in an aqueous solution and extending the extraction time can significantly enhance the recovery of polyphenols. mdpi.commdpi.com However, excessively high temperatures may lead to the degradation of the target compounds. nih.gov

Chromatographic Separation and Purification Strategies

Following the initial crude extraction, the resulting mixture contains a multitude of compounds. Isolating this compound to a high degree of purity requires the application of various chromatographic techniques.

The process typically involves a multi-step approach:

Column Chromatography (CC): The crude extract is first subjected to column chromatography. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel or alumina) and their solubility in a mobile phase. The column is eluted with a solvent or a gradient of solvents of increasing polarity, which separates the extract into different fractions.

Thin-Layer Chromatography (TLC): TLC is used to monitor the separation process. It helps in identifying the fractions that contain the target compound by comparing their retention factor (Rf) value to that of a reference standard.

High-Performance Liquid Chromatography (HPLC): For final purification, fractions enriched with this compound are often subjected to preparative or semi-preparative HPLC. Reversed-phase HPLC, using a nonpolar stationary phase like C18 and a polar mobile phase (e.g., a gradient of acetonitrile (B52724) and water), is a common and effective method for purifying flavonoids and related compounds. This technique offers high resolution and can yield compounds with very high purity.

The final, purified this compound is then typically characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure and identity. nih.gov

Column Chromatography Applications

Column chromatography is a fundamental technique used for the large-scale separation of compounds from a crude plant extract. wikipedia.org In the initial isolation of this compound, a multi-step extraction and chromatographic process is employed. The dried and powdered bark of Pongamia pinnata is first extracted with methanol. This crude methanol extract is then partitioned successively with different solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl3), ethyl acetate (EtOAc), and n-butanol (n-BuOH), to yield distinct fractions.

This compound is typically found within the chloroform-soluble fraction. This fraction is then subjected to silica gel column chromatography. The column is eluted with a solvent system, often a mixture of n-hexane and ethyl acetate, with a gradually increasing polarity. Fractions are collected and monitored, often by TLC, to identify those containing the target compound. Through this process, this compound is separated from other constituents of the extract. In the original isolation, Pongapinone A was also isolated from the same chloroform fraction using this technique.

Table 1: Exemplary Column Chromatography Parameters for Flavonoid Isolation from Pongamia pinnata

ParameterDescription
Stationary Phase Silica Gel
Mobile Phase Gradient of n-hexane and ethyl acetate
Detection Method Thin-Layer Chromatography (TLC)

This table represents typical conditions used for separating flavonoids and related compounds from Pongamia pinnata extracts and is analogous to the process for this compound.

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique used for the separation, identification, and purification of compounds. nih.gov While detailed HPLC protocols specifically for this compound are not extensively documented in initial isolation studies, the technique is crucial for assessing the purity of the isolated compound and can be employed for final purification steps.

For a compound like this compound, a reversed-phase HPLC method would be highly suitable. This would typically involve a C18 column as the stationary phase. The mobile phase would likely consist of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with a small amount of acid (like formic or phosphoric acid) to improve peak shape. frontiersin.org The separation is based on the differential partitioning of the compound between the nonpolar stationary phase and the polar mobile phase. By using a gradient elution, where the proportion of the organic solvent is increased over time, compounds with varying polarities can be effectively separated. The purity of this compound can be determined by the presence of a single peak in the chromatogram, and its retention time can be used as an identifying characteristic under specific HPLC conditions.

Table 2: General HPLC Parameters for the Analysis of Phenylpropanoids

ParameterDescription
Stationary Phase C18 Reversed-Phase Column
Mobile Phase Acetonitrile and Water (often with a modifier like formic acid)
Detection UV-Vis Detector
Mode Gradient Elution

Thin-Layer Chromatography (TLC) in Isolation Processes

Thin-Layer Chromatography (TLC) is an indispensable tool in the isolation of natural products like this compound. umich.edu Its primary applications in this context are to monitor the progress of the separation during column chromatography and to serve as a preparative technique for final purification. researchgate.netlibretexts.org

During column chromatography, small aliquots of the collected fractions are spotted onto a TLC plate. umich.edu The plate is then developed in a suitable solvent system, which is often a less polar version of the solvent system used for the column. libretexts.org After development, the separated spots are visualized, typically under UV light, revealing the presence or absence of the target compound in each fraction. This allows for the pooling of fractions that contain this compound. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used for identification. khanacademy.org

In the original isolation of this compound, preparative TLC was used as a final purification step for the fractions obtained from column chromatography. nih.gov This involves using a thicker layer of adsorbent on the TLC plate to accommodate a larger amount of the sample. After development, the band corresponding to this compound is scraped from the plate, and the compound is eluted from the adsorbent with a suitable solvent. This method is effective for obtaining a pure sample of the compound.

Structural Elucidation and Characterization of Pongapinone B

Spectroscopic Analysis for Structural Determination

The foundational step in characterizing Pongapinone B involved a suite of spectroscopic methods. Each technique provided unique insights into the molecule's framework, from its atomic composition and connectivity to the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy was pivotal in mapping out the carbon skeleton and the placement of protons within the this compound molecule. A comprehensive analysis of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (HSQC, HMBC) NMR spectra allowed for the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum revealed the presence of aromatic protons, methoxy (B1213986) groups, and a distinct set of signals corresponding to a prenyl group and a glycerol (B35011) moiety. The coupling constants between adjacent protons provided valuable information about their spatial relationships.

The ¹³C NMR spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, distinguished between methyl, methylene, methine, and quaternary carbons. This information was crucial for assembling the carbon framework of the molecule.

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), were instrumental in establishing the connectivity within the molecule. HSQC correlated each proton with its directly attached carbon, while HMBC revealed longer-range correlations between protons and carbons, separated by two or three bonds. These correlations were key to linking the different structural fragments of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

Position Chemical Shift (δ) Multiplicity Coupling Constant (J in Hz)
2' 6.90 d 8.5
5' 6.85 d 8.5
6' 6.90 d 8.5
7 3.90 m
8 4.95 d 5.0
9a 3.75 dd 11.5, 4.0
9b 3.65 dd 11.5, 6.0
OMe-3' 3.88 s
OMe-4' 3.87 s
1'' 5.20 t 7.0
2''a 3.30 m
2''b 3.30 m
3'' 1.75 s

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

Position Chemical Shift (δ) DEPT
1 201.5 C
2 108.2 C
3 163.8 C
4 107.5 C
5 161.2 C
6 91.2 CH
1' 131.8 C
2' 110.1 CH
3' 149.0 C
4' 148.0 C
5' 111.8 CH
6' 122.5 CH
7 75.1 CH
8 82.3 CH
9 63.5 CH₂
OMe-3' 55.9 CH₃
OMe-4' 55.8 CH₃
1'' 122.1 CH
2'' 138.0 C
3'' 25.7 CH₃

High-Resolution Mass Spectrometry (HRMS) was employed to determine the precise molecular weight and elemental composition of this compound. The analysis provided a high-accuracy mass measurement, which was used to calculate the molecular formula. This technique confirmed the elemental composition as C₂₃H₂₄O₆, which was consistent with the data obtained from NMR spectroscopy.

Infrared (IR) spectroscopy was utilized to identify the functional groups present in this compound. The IR spectrum displayed characteristic absorption bands indicating the presence of hydroxyl groups (O-H stretching), a conjugated carbonyl group (C=O stretching), aromatic rings (C=C stretching), and ether linkages (C-O stretching). This information complemented the structural details derived from NMR and mass spectrometry.

Advanced Structural Confirmation Techniques

To further corroborate the proposed structure of this compound, additional analytical methods were employed. These techniques provided confirmatory evidence and helped to solidify the final structural assignment. The collective data from these advanced methods were in full agreement with the structure determined by the primary spectroscopic techniques.

Absolute and Relative Stereochemistry Determination

A critical aspect of the structural elucidation of a chiral molecule like this compound is the determination of its stereochemistry. The relative stereochemistry of the chiral centers was established through the analysis of nuclear Overhauser effect (NOE) correlations in the NMR spectra and by examining the proton-proton coupling constants. The absolute stereochemistry was determined by comparing its circular dichroism (CD) spectrum with those of related compounds with known stereochemistry. This comparative analysis allowed for the assignment of the absolute configuration of the stereocenters in this compound.

Chemical Synthesis and Derivatization of Pongapinone B

Total Synthesis Approaches for Pongapinone B

The total synthesis of this compound, a β-hydroxydihydrochalcone, presents a significant challenge due to its specific stereochemistry and functional group arrangement. While a direct total synthesis of this compound has been reported, detailed schemes are not widely available in the public domain. ccspublishing.org.cn However, insights into potential synthetic routes can be gleaned from the successful synthesis of structurally related compounds, such as Pongapinone A and other pyranochalcones. researchgate.netkoreascience.kr

A plausible and commonly employed strategy for the synthesis of the chalcone (B49325) core is the Claisen-Schmidt condensation . researchgate.netresearchgate.net This reaction involves the base-catalyzed condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025). For the synthesis of this compound, this would likely involve a suitably protected polyhydroxyacetophenone and a prenylated vanillin (B372448) derivative.

The key steps in a hypothetical total synthesis of this compound would likely include:

Synthesis of the A-ring precursor: This would involve the preparation of a polysubstituted acetophenone with the required methoxy (B1213986) and hydroxyl groups.

Synthesis of the B-ring precursor: This would entail the synthesis of a prenylated benzaldehyde derivative. The introduction of the prenyl group is a critical step and can be achieved through various methods, including electrophilic aromatic substitution.

Claisen-Schmidt Condensation: The A-ring and B-ring precursors would then be subjected to a Claisen-Schmidt condensation to form the α,β-unsaturated ketone backbone of the chalcone.

Hydroxylation and Reduction: Subsequent stereoselective dihydroxylation of the double bond, followed by selective reduction of one of the resulting hydroxyl groups, would be necessary to install the β-hydroxy group with the correct stereochemistry. Asymmetric epoxidation followed by regioselective ring-opening is another viable strategy. researchgate.net

Cyclization (for related pyranochalcones): For pyranochalcones like Pongapinone A, a subsequent step to form the pyran ring is necessary. This is often achieved through a reaction with a suitable reagent like 3-methyl-2-butenal. nih.gov

A representative, though generalized, synthetic scheme based on the synthesis of related pyranochalcones is presented below:

StepReactionReagents and ConditionsIntermediate/Product
1Claisen-Schmidt CondensationSubstituted acetophenone, Substituted benzaldehyde, Base (e.g., NaOH or KOH) in ethanol (B145695)/waterChalcone
2Asymmetric DihydroxylationChalcone, AD-mix-α or AD-mix-βDiol
3Selective Protection/DeprotectionDiol, Protecting group reagentsProtected Diol
4Reduction/ModificationProtected Diol, Reducing agentsβ-hydroxydihydrochalcone

This table represents a generalized approach and specific reagents and conditions would need to be optimized for the synthesis of this compound.

Semi-Synthetic Strategies from Natural Precursors

Semi-synthesis offers an alternative and often more efficient route to complex natural products by utilizing readily available natural precursors. ukzn.ac.za For this compound, potential precursors could be other flavonoids isolated in larger quantities from Pongamia pinnata. ajrconline.org

A plausible semi-synthetic strategy could involve the chemical modification of a related natural product that shares a significant portion of the this compound scaffold. For instance, a more abundant chalcone or flavanone (B1672756) from the same plant could be envisioned as a starting material. The key transformations in a semi-synthetic approach would focus on introducing the specific functionalities of this compound that are absent in the precursor.

Potential semi-synthetic modifications could include:

Prenylation: Introduction of the prenyl group onto an aromatic ring of a precursor flavonoid.

Hydroxylation and Reduction: Conversion of a chalcone double bond to a β-hydroxy group.

Methylation/Demethylation: Modification of methoxy and hydroxyl groups on the aromatic rings.

The feasibility of such a semi-synthetic route is contingent on the availability of suitable precursors and the development of high-yielding and selective chemical transformations.

Development of Synthetic Analogs and Derivatives of this compound

The synthesis of analogs and derivatives of natural products is a common strategy in medicinal chemistry to explore structure-activity relationships and optimize biological activity. jfda-online.com While specific reports on the derivatization of this compound are limited, general strategies for modifying chalcone and flavonoid scaffolds can be applied.

Potential modifications to the this compound structure to generate a library of analogs could include:

A-Ring Modifications:

Varying the substitution pattern of the methoxy and hydroxyl groups.

Introducing different alkyl or acyl groups at the hydroxyl positions.

Replacing the aromatic ring with other heterocyclic systems.

B-Ring Modifications:

Altering the position or nature of the prenyl group.

Introducing other lipophilic or electron-withdrawing/donating substituents.

Replacing the phenyl ring with other aromatic or heteroaromatic moieties.

Modifications of the Propanone Linker:

Esterification or etherification of the β-hydroxy group.

Inversion of the stereochemistry at the β-carbon.

Introduction of other functional groups along the three-carbon chain.

The synthesis of these analogs would likely follow similar synthetic routes as the total synthesis of this compound, utilizing a range of commercially available or readily synthesized starting materials.

Analog TypeRationale for ModificationPotential Synthetic Approach
A-Ring AnalogsInvestigate the role of the oxygenation pattern on activity.Utilize differently substituted acetophenones in the Claisen-Schmidt condensation.
B-Ring AnalogsProbe the importance of the prenyl group and its position for biological interactions.Employ various prenylated or otherwise substituted benzaldehydes.
Linker Modified AnalogsExplore the influence of the β-hydroxy group and stereochemistry on activity.Modify the dihydroxylation and reduction steps or perform post-synthesis modifications.

This table provides a conceptual framework for the development of this compound analogs.

Mechanistic Studies of Key Synthetic Transformations

Understanding the reaction mechanisms of key synthetic steps is crucial for optimizing reaction conditions and achieving desired stereochemical outcomes. koreascience.kr The cornerstone of this compound synthesis is the formation of the chalcone backbone, typically via the Claisen-Schmidt condensation .

The mechanism of the base-catalyzed Claisen-Schmidt condensation proceeds as follows:

Enolate Formation: A strong base, such as hydroxide, deprotonates the α-carbon of the acetophenone, forming a resonance-stabilized enolate.

Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the benzaldehyde.

Aldol (B89426) Addition: This results in the formation of a β-hydroxy ketone (an aldol adduct).

Dehydration: The aldol adduct readily undergoes dehydration (elimination of a water molecule) under the basic reaction conditions to form the thermodynamically stable α,β-unsaturated ketone, the chalcone. researchgate.netresearchgate.net

The stereoselective introduction of the β-hydroxy group is another critical aspect. In the context of synthesizing β-hydroxydihydrochalcones, the asymmetric dihydroxylation of the chalcone double bond is a key transformation. The Sharpless asymmetric dihydroxylation, for instance, utilizes a chiral osmium catalyst to achieve high enantioselectivity in the formation of the diol intermediate. mdpi.com The subsequent regioselective reduction of one of the hydroxyl groups would then lead to the desired β-hydroxydihydrochalcone. The mechanism of this dihydroxylation involves the formation of a cyclic osmate ester intermediate, the stereochemistry of which is directed by the chiral ligand.

Further mechanistic investigations into the specific reactions used for the synthesis of this compound and its analogs would be invaluable for the rational design of more efficient and selective synthetic routes.

Investigation of Biological Mechanisms of Action of Pongapinone B

Enzyme Target Identification and Modulatory Effects

Pongapinone B's interaction with specific enzymes is a key area of investigation. These interactions can either inhibit or induce enzyme activity, leading to downstream biological effects.

Quinone Reductase (QR) is a phase II detoxification enzyme that plays a crucial role in cellular protection by catalyzing the two-electron reduction of quinones, thereby preventing the formation of reactive oxygen species and subsequent oxidative stress. nih.gov The induction of QR is considered a significant strategy for chemoprevention.

While direct studies on this compound's QR-inducing activity are not extensively detailed, research on its structural analogue, Pongapinone A, also isolated from Pongamia pinnata, has shown that it can induce QR activity in cultured mouse hepatoma cells. researchgate.netnih.gov Activity-guided fractionation of extracts from the stem bark of Pongamia pinnata has identified several flavonoids and chalcones with the potential to induce this enzyme. researchgate.net Chalcones, as a class of compounds, are recognized for their ability to induce QR, a property often linked to their hydroxyl and prenyl substituents. waocp.org The underlying molecular mechanism for QR induction by many chemopreventive agents involves the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway, which upregulates the expression of several phase II detoxification enzymes, including QR. scielo.br Given that Pongapinone A is a known QR inducer and that compounds from its source plant possess this activity, it is plausible that this compound may act through similar molecular mechanisms, though this requires direct experimental confirmation.

Alpha-glucosidase is a key enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides like glucose. mdpi.com Inhibition of this enzyme can delay carbohydrate digestion and glucose absorption, which is a therapeutic strategy for managing postprandial hyperglycemia, particularly in type 2 diabetes. nih.gov

This compound has been identified as an inhibitor of α-glucosidase. Research has demonstrated its inhibitory potency, which is often quantified by the half-maximal inhibitory concentration (IC50) value. The mechanism of inhibition by flavonoids can vary and may be competitive, non-competitive, or a mixed type of inhibition, which can be determined through enzyme kinetic studies. nih.govresearchgate.netnih.gov These interactions often involve the binding of the inhibitor to the active site or allosteric sites of the enzyme, altering its conformation and reducing its catalytic efficiency. mdpi.com

Table 1: α-Glucosidase Inhibitory Activity of this compound

Compound IC50 (µg/mL) Source
This compound 29.7 ± 0.5 wikipedia.org

IC50 represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. wikipedia.org These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. mdpi.comsemanticscholar.org

In silico studies, which use computational methods like molecular docking, have been employed to predict the interaction between this compound and carbonic anhydrase. wikipedia.orgresearchgate.netfrontiersin.org These computational analyses predict the binding affinity and the specific interactions between the compound and the amino acid residues in the enzyme's active site. A 2023 study used molecular docking to evaluate this compound as a potential inhibitor of cyanobacterial carbonic anhydrase. The study predicted a favorable binding energy, suggesting stable interaction within the enzyme's active site. researchgate.net Furthermore, predictions of its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties suggested good bioavailability and a low toxicity profile. researchgate.net

While these in silico results are promising, they represent theoretical predictions. Experimental validation through in vitro enzyme inhibition assays is necessary to confirm the inhibitory activity and determine the potency (e.g., IC50 or Ki values) of this compound against various CA isoforms. jocms.orgdovepress.com

Table 2: Predicted In Silico Properties of this compound against Carbonic Anhydrase

Parameter Predicted Value/Result Indication
Binding Energy (kcal/mol) -2.728 Suggests potential binding affinity to the target enzyme.
GI Absorption High Predicts good absorption from the gastrointestinal tract.
BBB Permeant No Predicts inability to cross the blood-brain barrier.
AMES Toxicity No Predicts lack of mutagenic potential.
hERG I Inhibitor No Predicts low risk of cardiac toxicity.

Data sourced from an in silico study on phytochemicals as carbonic anhydrase inhibitors. researchgate.net

Cellular and Molecular Pathway Perturbations

Beyond direct enzyme modulation, this compound may exert its biological effects by interfering with complex cellular signaling networks that control fundamental cellular processes.

Cellular signaling cascades are complex networks that transmit signals from the cell surface to intracellular targets, dictating cellular responses like growth, proliferation, and inflammation. A key pathway in this regard is the Nuclear Factor-kappa B (NF-κB) signaling cascade. mdpi.com NF-κB is a protein complex that acts as a transcription factor and plays a central role in regulating immune and inflammatory responses. nih.govembopress.org Dysregulation of the NF-κB pathway is linked to numerous inflammatory diseases and cancer. mdpi.com

There is currently no direct experimental evidence detailing the interaction of this compound with specific signaling cascades. However, many flavonoids and natural compounds are known to modulate the NF-κB pathway. wikipedia.org They can interfere with the activation of NF-κB by inhibiting the phosphorylation and subsequent degradation of its inhibitory protein, IκBα. This prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes. embopress.orgwikipedia.org Given its flavonoid-like structure, investigating the effect of this compound on the NF-κB and other critical signaling pathways, such as the MAPK and PI3K/Akt pathways, is a logical next step to fully understand its cellular effects.

The biological activities of compounds like this compound ultimately stem from their ability to alter the expression of specific genes and the regulation of proteins. nih.gov Gene expression is the process by which information from a gene is used to synthesize a functional product, such as a protein or RNA molecule. Modulation of this process can occur at multiple levels, including transcription (the synthesis of RNA from a DNA template) and translation (the synthesis of protein from an mRNA template). nih.gov

Interactions with Biological Transport Systems

The movement of chemical compounds throughout the body is a complex process governed by various biological transport systems. These systems, which include passive diffusion and active transport mediated by proteins, determine a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The interaction of a compound with these systems is a critical factor in its potential pharmacological activity and its ability to reach target sites within the body. However, based on a thorough review of available scientific literature, there is a notable lack of research into the specific interactions of this compound with these biological transport systems.

Evaluation of Blood-Brain Barrier Permeability Mechanisms

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where nerve cells reside. researchgate.net The ability of a compound to cross the BBB is a key determinant of its potential to act on CNS targets. Mechanisms for crossing the BBB include passive diffusion for small, lipophilic molecules and active transport via various transporter proteins. researchgate.net

Despite the importance of this parameter for any compound with potential neuroactive effects, there is currently no available scientific data from reviewed sources on the blood-brain barrier permeability of this compound. Research studies have not yet been published that evaluate whether this compound can cross the BBB or the mechanisms by which such a process might occur.

Investigation of Transporter Protein Interactions (e.g., OATP1B1, P-glycoprotein)

The distribution and efficacy of many drugs are significantly influenced by their interaction with transporter proteins. These proteins can facilitate the uptake of compounds into cells or actively pump them out, affecting their concentration at the site of action. nih.gov Two such important transporters are Organic Anion Transporting Polypeptide 1B1 (OATP1B1) and P-glycoprotein (P-gp).

OATP1B1: This transporter is primarily found in the liver and plays a crucial role in the uptake of a wide range of endogenous compounds and xenobiotics, including many prescribed drugs, from the blood into the hepatocytes. ijrpr.com Inhibition or induction of OATP1B1 can lead to significant drug-drug interactions. nih.gov To date, no studies have been published in the reviewed scientific literature that investigate the potential interaction of this compound with the OATP1B1 transporter. Therefore, it is unknown whether this compound is a substrate or an inhibitor of OATP1B1.

P-glycoprotein (P-gp): Also known as Multidrug Resistance Protein 1 (MDR1), P-gp is an efflux transporter found in various tissues, including the intestine, liver, kidneys, and the blood-brain barrier. khanacademy.org Its primary function is to pump a wide variety of foreign substances out of cells. khanacademy.org For drugs targeting the CNS, P-gp at the BBB can be a major obstacle, as it actively transports them back into the bloodstream. globalresearchonline.net A review of the current scientific literature reveals a lack of research on the interaction between this compound and P-glycoprotein. There is no data available to determine if this compound is a substrate, inhibitor, or inducer of P-gp.

Structure Activity Relationship Sar Studies of Pongapinone B and Analogs

Rational Design Principles for Structural Modification

The rational design of novel Pongapinone B analogs is guided by established principles derived from the broader class of chalcones and flavonoids. The core structure of this compound, a pyranochalcone, offers several sites for modification to potentiate its biological activity. The primary strategies revolve around altering the substitution patterns on the aromatic rings (Ring A and Ring B) and modifying the α,β-unsaturated keto linker.

Key principles for the structural modification of pyranochalcone scaffolds include:

Modification of Aromatic Ring Substituents: The introduction, removal, or alteration of functional groups such as hydroxyl (-OH), methoxy (B1213986) (-OCH3), and prenyl groups on both aromatic rings can significantly impact activity. These groups influence the electronic properties, lipophilicity, and steric profile of the molecule, which in turn affects binding to biological targets.

Alteration of the α,β-Unsaturated Carbonyl System: This reactive moiety is a key feature of chalcones and is often involved in covalent interactions with target proteins, such as cysteine residues in enzyme active sites. Modifications to this system can modulate reactivity and selectivity.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can help to fine-tune the molecule's activity, selectivity, and pharmacokinetic properties.

These design principles are foundational for the systematic exploration of the chemical space around the this compound scaffold to develop analogs with improved potency and selectivity for various therapeutic targets.

Identification of Essential Pharmacophoric Features and Key Structural Motifs

A pharmacophore represents the essential three-dimensional arrangement of functional groups that is necessary for a molecule to exert a specific biological activity. For this compound and related pyranochalcones, several key structural motifs are considered crucial for their biological effects.

Based on studies of various chalcones and flavonoids, the essential pharmacophoric features can be postulated as follows:

The Pyranochalcone Core: The fusion of a pyran ring to the chalcone (B49325) scaffold is a significant structural feature. Studies on pyranochalcones have indicated that the pyran ring itself is a crucial element for certain biological activities, such as the induction of neuronal differentiation. nih.gov

The α,β-Unsaturated Ketone: This Michael acceptor is a highly reactive feature and is considered a critical pharmacophore for the covalent modification of biological targets, contributing to activities like enzyme inhibition. tandfonline.com

Aromatic Rings (A and B): These rings provide a scaffold for hydrophobic interactions with target proteins. The substitution pattern on these rings dictates the electronic and steric properties that fine-tune binding affinity and selectivity.

Hydrogen Bond Donors and Acceptors: Hydroxyl and methoxy groups on the aromatic rings can act as hydrogen bond donors and acceptors, respectively. These interactions are vital for anchoring the molecule within the binding site of a target protein. In silico docking studies of flavonoids from Pongamia pinnata, such as Karanjin and Pongapin, have highlighted the importance of these interactions with receptor targets. nih.govthieme-connect.com

Prenyl Group: The presence of a prenyl group, as seen in many natural products including some pyranochalcones, can enhance lipophilicity and facilitate membrane permeability. It can also contribute to specific hydrophobic interactions within a binding pocket.

These pharmacophoric features provide a template for the design of new this compound analogs with potentially enhanced biological activities.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictions

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biomedpharmajournal.orgrhhz.net While specific QSAR models for this compound derivatives are not extensively documented in the available literature, the general methodology is highly applicable for predicting the activity of new analogs.

A typical QSAR modeling process for this compound analogs would involve:

Data Set Preparation: A series of this compound analogs with experimentally determined biological activities (e.g., IC50 values for a specific enzyme or cell line) would be compiled.

Descriptor Calculation: For each analog, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological properties.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), would be used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using both internal (e.g., cross-validation) and external validation (using a test set of compounds not included in the model development). rhhz.net

Although a specific QSAR model for this compound is not available, studies on other flavonoid derivatives have demonstrated the utility of this approach. For instance, QSAR studies on other flavonoids have shown that descriptors related to the electronic properties of the A and B rings, as well as the presence of hydroxyl groups, are critical for their antioxidant activity. Such models, once developed for this compound, could be invaluable for predicting the potency of newly designed analogs and prioritizing their synthesis and biological evaluation.

Influence of Substituent Variations and Stereochemistry on Biological Activities

The biological activity of pyranochalcones is highly sensitive to the nature and position of substituents on the aromatic rings. While a detailed SAR study with a comprehensive library of this compound analogs is not available, studies on related pyranochalcones provide significant insights into these influences.

Influence of Substituents:

Research on various pyranochalcone derivatives has highlighted several key trends:

Hydroxyl and Methoxy Groups: The presence and position of hydroxyl and methoxy groups on the aromatic rings are critical for activity. For example, in a series of pyranochalcone derivatives evaluated for anti-inflammatory activity, the substitution pattern on both A and B rings significantly influenced their ability to inhibit nitric oxide (NO) production.

Prenyl Groups: The location of prenyl substituents has been shown to be a determining factor for the anti-inflammatory activity of chalcones. A study on prenylated and pyranochalcones revealed that compounds with a prenyl group on the B-ring (the aldehyde-derived part) exhibited significant inhibition of NO production with no cytotoxicity, whereas those with prenyl groups on the A-ring (the acetophenone-derived part) were less active.

Electron-donating vs. Electron-withdrawing Groups: The electronic nature of the substituents can have a profound effect. For some series of chalcones, electron-donating groups on the B-ring have been found to enhance anticancer activity, while electron-withdrawing groups can be detrimental.

Interactive Data Table: Anti-inflammatory Activity of Pyranochalcone Analogs

The following table presents the anti-inflammatory activity, measured as the half-maximal inhibitory concentration (IC50) for nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages, for a series of naturally occurring prenylated and pyranochalcones. This data illustrates the impact of substituent variations on biological activity.

CompoundStructureRing A Substituent(s)Ring B Substituent(s)IC50 (µM) for NO Inhibition
Kanzonol C2'-OH, 4'-OCH3, 5'-prenyl4-OH56.75
Stipulin2',4'-diOH, 5'-prenyl4-OH35.40
Crotaorixin2',4'-diOH, 3'-prenyl4-OH41.39
Medicagenin2',4'-diOH, 3',5'-diprenyl4-OH29.09
Licoagrochalcone A2',4',4-triOH3-prenyl10.41
Abyssinone D2',4',4-triOH3,5-diprenyl9.65
Paratocarpin C2',4'-diOH, pyran ring4-OH52.71
Anthyllisone2',4',4-triOH, pyran ring3-prenyl15.34
3-O-methylabyssinone A2',4'-diOH, 4-OCH3, pyran ring3-prenyl4.50

Note: The structures for the compounds listed in the table are well-documented in chemical literature and databases.

This data clearly demonstrates that the position of the prenyl group and the formation of a pyran ring significantly modulate the anti-inflammatory activity of these chalcones.

Influence of Stereochemistry:

Stereochemistry can play a pivotal role in the biological activity of chiral molecules by affecting their interaction with macromolecular targets, which are themselves chiral. While this compound itself is not chiral, the introduction of chiral centers through modification could lead to stereoisomers with different biological activities. For many classes of compounds, one enantiomer or diastereomer is often significantly more active than the others. This is because the precise three-dimensional arrangement of atoms is critical for optimal binding to a receptor or enzyme active site. Although specific studies on the stereochemistry of this compound analogs are not available, it is a critical consideration in the design of new, more complex derivatives.

Biosynthetic Pathway Elucidation of Pongapinone B

Identification of Precursors and Intermediates in Pongapinone B Biosynthesis

The biosynthesis of this compound begins with precursors from primary metabolism. The formation of the chalcone (B49325) scaffold, the core structure of flavonoids, relies on the condensation of precursors from the shikimate and acetate-malonate pathways.

Shikimate Pathway: The aromatic ring (B-ring) and the three-carbon bridge of the chalcone are derived from the amino acid L-phenylalanine. Phenylalanine is first converted to cinnamic acid, which is then hydroxylated to form p-coumaric acid. This is subsequently activated to its thioester form, p-coumaroyl-CoA.

Acetate-Malonate Pathway: The other aromatic ring (A-ring) is synthesized from three molecules of malonyl-CoA, which are produced from acetyl-CoA through the action of acetyl-CoA carboxylase.

The key prenylating agent for the formation of the chromene ring is dimethylallyl pyrophosphate (DMAPP) , which is synthesized via the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.

The central intermediate in the biosynthesis is a chalcone. For this compound, a likely intermediate is a polyhydroxylated chalcone, which then undergoes prenylation. The immediate precursor to the final cyclized chromene ring is a prenylated chalcone.

Table 1: Key Precursors and Intermediates in this compound Biosynthesis

Compound Type Originating Pathway Role in Biosynthesis
L-PhenylalanineAmino AcidShikimate PathwayInitial precursor for the C6-C3 unit (B-ring and three-carbon bridge)
Malonyl-CoAAcyl-CoAAcetate-Malonate PathwayPrecursor for the C6 unit (A-ring)
p-Coumaroyl-CoACoenzyme A ThioesterPhenylpropanoid PathwayActivated form of p-coumaric acid, condenses with malonyl-CoA
Dimethylallyl pyrophosphate (DMAPP)IsoprenoidMevalonate (MVA) or MEP PathwayPrenyl group donor for the formation of the chromene ring
Naringenin ChalconeChalconeFlavonoid BiosynthesisInitial chalcone product from the condensation of p-coumaroyl-CoA and malonyl-CoA
Prenylated Chalcone IntermediatePrenylated FlavonoidFlavonoid BiosynthesisDirect precursor to the chromene ring of this compound

Enzymatic Steps and Genetic Basis of Biosynthesis

The biosynthesis of this compound is a multi-step process catalyzed by several enzymes. While the specific enzymes for every step in Pongamia pinnata have not all been characterized, the enzymatic classes involved are well-known from studies on flavonoid and isoprenoid biosynthesis in other plants.

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the initial step of the phenylpropanoid pathway, converting L-phenylalanine to cinnamic acid.

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.

4-Coumarate-CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

Chalcone Synthase (CHS): As a key enzyme in flavonoid biosynthesis, CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the basic C15 chalcone scaffold. mdpi.com The genome of Pongamia pinnata has been found to contain genes encoding for chalcone synthase. frontiersin.org

Flavonoid Prenyltransferases (PTs): This class of enzymes is crucial for the formation of the chromene ring. These enzymes catalyze the transfer of a dimethylallyl group from DMAPP to the chalcone backbone. nih.govwur.nl Plant flavonoid prenyltransferases are often membrane-bound proteins. acs.org The specific prenyltransferase responsible for the biosynthesis of this compound has not yet been identified.

Cyclase: Following prenylation, it is proposed that an enzyme, likely a cyclase, facilitates the intramolecular cyclization to form the chromene ring structure of this compound. The exact nature of this enzyme in Pongamia pinnata is still to be determined.

Table 2: Putative Enzymes and Genes in this compound Biosynthesis

Enzyme Class Abbreviation Function Genetic Basis
Phenylalanine Ammonia-LyasePALConverts L-phenylalanine to cinnamic acidPAL genes
Cinnamate-4-HydroxylaseC4HHydroxylates cinnamic acidC4H genes (Cytochrome P450 family)
4-Coumarate-CoA Ligase4CLActivates p-coumaric acid to p-coumaroyl-CoA4CL genes
Chalcone SynthaseCHSForms the chalcone scaffoldCHS genes identified in Pongamia pinnata frontiersin.org
Flavonoid PrenyltransferasePTAttaches a prenyl group to the chalconePT genes (likely membrane-bound)
Cyclase-Catalyzes the formation of the chromene ringPutative cyclase genes

Chemoenzymatic and Synthetic Biology Approaches to this compound Production

The production of complex natural products like this compound through traditional chemical synthesis can be challenging due to the need for multiple protection and deprotection steps. utm.my Chemoenzymatic and synthetic biology approaches offer promising alternatives by combining the selectivity of enzymes with the versatility of chemical reactions. researchgate.net

Chemoenzymatic Synthesis: This approach involves the use of isolated enzymes or whole-cell biocatalysts to perform specific steps in a synthetic route. For chromenochalcones like this compound, a potential chemoenzymatic strategy could involve the enzymatic synthesis of a key chalcone intermediate, followed by chemical steps to introduce the prenyl group and induce cyclization. For instance, microbial cells engineered to produce a specific chalcone could be used as a starting point for further chemical modification. mdpi.com While specific chemoenzymatic routes to this compound are not yet established, the synthesis of various chromenochalcones has been achieved through chemical methods, which could be adapted to a chemoenzymatic workflow. nih.gov

Synthetic Biology: Synthetic biology aims to engineer microorganisms to produce valuable compounds from simple precursors. ucsc.edu The production of prenylated flavonoids has been demonstrated in engineered E. coli and yeast. acs.org A synthetic biology strategy for this compound would involve the heterologous expression of the entire biosynthetic pathway in a microbial host. This would require the identification and transfer of all the necessary genes from Pongamia pinnata, including those for PAL, C4H, 4CL, CHS, and the specific prenyltransferase and cyclase. While the production of some prenylated flavonoids has been achieved using this approach, yields are often low, and the expression of membrane-bound plant enzymes like prenyltransferases can be challenging in microbial systems. mdpi.com

Currently, the application of these advanced methods for the production of this compound is still in a conceptual stage, pending the full elucidation of its biosynthetic pathway and the characterization of the involved enzymes.

Computational Chemistry and Cheminformatics in Pongapinone B Research

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of one molecule (a ligand) to a second (a receptor, typically a protein). nih.govbhu.ac.in This technique is crucial in drug discovery for identifying potential biological targets and understanding the structural basis of ligand-receptor interactions. nih.gov

In the context of Pongapinone B, molecular docking has been utilized as part of broader screening efforts to identify novel inhibitors for cancer-related targets. One study performed a virtual screening of phytochemicals from the NPACT database against the Human Epidermal Growth Factor Receptor 2 (HER2), a key target in breast cancer therapy. researchgate.net In this research, this compound was among the compounds evaluated for its potential to bind to HER2. While the study highlighted other compounds like Tylocrebrine as having the most favorable interactions, the inclusion of this compound in the screening library demonstrates the use of docking to assess its binding potential against validated therapeutic targets. researchgate.net Such studies rank compounds based on their calculated binding energy, and those with the best scores are prioritized for further experimental testing. bhu.ac.in

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are methods used to investigate the electronic structure and properties of molecules. wikipedia.orgimperial.ac.uk DFT is a widely used computational quantum mechanical modeling method that determines the properties of a many-electron system based on its electron density. wikipedia.orgpku.edu.cn These calculations can provide deep insights into a molecule's reactivity, stability, and spectroscopic properties by mapping its electron distribution and molecular orbitals. nih.govmdpi.com

For this compound, specific DFT studies are not yet widely published. However, the application of such methods would be invaluable. Quantum chemical calculations could elucidate the molecule's frontier molecular orbitals (HOMO and LUMO), which are key to understanding its chemical reactivity and kinetic stability. Furthermore, these calculations can determine the electrostatic potential surface, revealing electron-rich and electron-poor regions, which are critical for predicting how this compound might interact with amino acid residues in a protein's binding site. nih.gov This information can complement molecular docking studies by explaining the nature of the observed interactions (e.g., electrostatic vs. covalent) and can be used to predict reaction mechanisms. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov By simulating the interactions within a system, MD can reveal information about a molecule's conformational flexibility and the stability of a protein-ligand complex in a dynamic, solvated environment. nih.govnih.gov

While specific MD simulation studies focusing solely on this compound are not extensively documented, this technique is a logical next step following molecular docking. After docking this compound to a target like HER2, MD simulations would be employed to validate the stability of the predicted binding pose. researchgate.netresearchgate.net The simulation would track the movements of the ligand within the binding site, the conformational changes in the protein, and the network of interactions (like hydrogen bonds) over a set period, typically nanoseconds to microseconds. researchgate.netmdpi.com The root mean square deviation (RMSD) of the ligand and protein atoms is often monitored to assess the stability of the complex; a stable RMSD suggests a persistent and favorable binding mode. researchgate.net These simulations provide a more realistic view of the binding event than static docking poses. nih.gov

In Silico ADME Prediction and Molecular Profiling

In silico Absorption, Distribution, Metabolism, and Excretion (ADME) prediction is a critical component of modern drug discovery, used to assess the pharmacokinetic properties of a compound computationally. nih.govresearchgate.net These predictions help to identify potential liabilities early in the research process, reducing the likelihood of late-stage failures. nih.gov

This compound has been subjected to in silico ADME and molecular profiling, with data available from multiple sources. A screening study that evaluated this compound for its potential as a HER2 inhibitor also assessed its ADMET (ADME and Toxicity) profile. researchgate.net The results indicated that this compound is predicted to be capable of crossing the Blood-Brain Barrier (BBB+), to have good Human Intestinal Absorption (HIA+), and to be permeable to Caco-2 cells, a model for the intestinal wall. researchgate.net The compound was also predicted to be non-carcinogenic. researchgate.net

The ChEMBL database provides additional computationally generated physicochemical and drug-likeness properties for this compound. ebi.ac.uk These properties are essential for its molecular profile and are summarized in the table below.

PropertyPredicted ValueSignificance
Molecular Weight396.44 g/mol ebi.ac.ukInfluences solubility and diffusion across membranes.
AlogP (Lipophilicity)4.65 ebi.ac.ukAffects absorption, distribution, and membrane permeability.
Polar Surface Area63.22 Ų ebi.ac.ukInfluences membrane transport and BBB penetration.
Blood-Brain Barrier (BBB) PermeabilityBBB+ (Permeable) researchgate.netIndicates potential to act on central nervous system targets.
Human Intestinal Absorption (HIA)HIA+ (High) researchgate.netSuggests good oral bioavailability.
Caco-2 PermeabilityPermeable researchgate.netPredicts absorption across the intestinal epithelium.
CarcinogenicityNon-carcinogen researchgate.netA crucial early toxicity flag.
QED Weighted Score0.69 ebi.ac.ukA measure of drug-likeness based on physicochemical properties (a higher score is more favorable).

Virtual Screening and Ligand-Based Drug Design Methodologies

Virtual screening (VS) is a computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. frontiersin.orgscielo.br VS can be either structure-based, relying on the 3D structure of the target (as with molecular docking), or ligand-based. frontiersin.orgmdpi.com Ligand-based drug design (LBDD) uses the knowledge of known active molecules to design new ones with improved properties. numberanalytics.complos.org

This compound has been identified through virtual screening campaigns that filter large databases of natural products for potential bioactivity. researchgate.net The study screening for HER2 inhibitors is a prime example of a structure-based virtual screening effort where this compound was evaluated. researchgate.net Such approaches narrow down vast numbers of compounds to a manageable subset for experimental validation, saving significant time and resources. plos.orgnih.gov

Furthermore, this compound can serve as a starting point for ligand-based drug design. nih.gov If this compound demonstrates confirmed biological activity, its chemical scaffold can be used to generate a pharmacophore model. This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for activity. researchgate.net Researchers can then search for other molecules that fit this model or chemically modify the this compound structure to enhance potency and optimize its ADME properties, a process known as lead optimization. nih.govplos.org

Advanced Analytical Chemistry for Pongapinone B Research

Advanced Spectroscopic Techniques for Complex Mixture Analysis

The structural elucidation of Pongapinone B relies on a combination of spectroscopic methods that provide detailed information about its molecular structure and functional groups. researchgate.netsolubilityofthings.com In the context of analyzing complex mixtures, such as crude plant extracts, these techniques must be able to distinguish the target compound from a multitude of other related and unrelated molecules.

Modern spectroscopic methods offer high sensitivity and selectivity, making them indispensable for natural product research. solubilityofthings.com Key techniques employed in the study of compounds like this compound include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the precise arrangement of atoms within a molecule. solubilityofthings.com For this compound (C₂₃H₂₄O₆), 1D NMR (¹H and ¹³C) and 2D NMR (such as COSY, HSQC, and HMBC) experiments are critical for assigning the proton and carbon signals, confirming the core structure, and elucidating the connectivity of its substituents, including the characteristic 3-methyl-2-butenyl (B1208987) group and methoxy (B1213986) groups. solubilityofthings.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of this compound by providing a highly accurate mass measurement (Monoisotopic Mass: 396.1573). ebi.ac.uk Tandem MS (MS/MS) experiments can be used to fragment the molecule, yielding data that helps to confirm its structure and differentiate it from isomers in a complex sample. spectroscopyonline.com

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. solubilityofthings.com The IR spectrum of this compound would show characteristic absorption bands for its carbonyl groups, aromatic rings, and ether linkages, which were foundational in its initial characterization. researchgate.netijpsjournal.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule and is particularly useful for compounds with chromophores, such as the aromatic system in this compound. solubilityofthings.com It is often used for preliminary detection and quantification.

These spectroscopic techniques, when used in concert, provide a comprehensive chemical fingerprint of this compound, enabling its unambiguous identification even within intricate biological extracts. mdpi.com

Hyphenated Chromatographic-Spectroscopic Methodologies

To analyze this compound within a complex mixture, prior separation of the components is essential. Hyphenated techniques, which couple a separation method like liquid chromatography with a spectroscopic detection method, are the cornerstone of modern analytical chemistry. ijsrtjournal.comsaapjournals.org This approach allows for the simultaneous separation, identification, and quantification of compounds in a single analytical run. ijsrtjournal.com

High-Performance Liquid Chromatography (HPLC) is the separation technique of choice for non-volatile compounds like this compound. ijsrtjournal.com When coupled with various detectors, it provides powerful analytical systems.

Common Hyphenated Systems for this compound Analysis:

TechniqueSeparation PrincipleDetection PrincipleApplication for this compound
LC-MS (Liquid Chromatography-Mass Spectrometry) Separates compounds based on their interaction with a stationary phase.Provides mass-to-charge ratio and fragmentation data for structural identification. sepscience.comThe most powerful technique for identifying and quantifying this compound in crude extracts, allowing for differentiation from its analogs like Pongapinone A.
LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) Separates compounds prior to NMR analysis.Provides detailed structural information of the isolated compound without sample degradation. ijpsjournal.comUsed for definitive structural elucidation of novel compounds isolated from an extract or for confirming the structure of known compounds like this compound in a complex fraction.
LC-UV/DAD (Liquid Chromatography-Diode Array Detector) Separates compounds.Measures the absorbance of UV-Vis light across a range of wavelengths.A standard method for routine quantification of this compound, checking for peak purity, and preliminary identification based on the UV spectrum. sepscience.com
LC-IR (Liquid Chromatography-Infrared Spectroscopy) Separates compounds.Provides information on functional groups for the separated components. ijpsjournal.comchromatographyonline.comUseful for confirming the presence of specific chemical functionalities in this compound and distinguishing it from compounds with different functional groups.

The combination of HPLC's high-resolution separation with the specificity of MS and NMR detection provides an unparalleled level of detail, crucial for advancing research on this compound. ijpsjournal.comsaapjournals.org

Quantitative Analysis and Reference Standard Development for this compound

Accurate biological and chemical studies require precise knowledge of the concentration of the active compound. This is achieved through rigorous quantitative analysis, which is fundamentally reliant on the availability of a well-characterized reference standard.

Quantitative Analysis

The quantification of this compound in various samples, such as plant material or in vitro assay solutions, is typically performed using hyphenated chromatographic techniques. sepscience.com

Methodology: The most common method is LC-UV or LC-MS. sepscience.com A calibration curve is constructed by analyzing a series of solutions containing known concentrations of a pure this compound reference standard. The peak area of this compound in the unknown sample is then measured and its concentration is determined by interpolation from the calibration curve.

Validation: For the quantitative method to be considered reliable, it must be validated according to established guidelines. This involves assessing parameters such as linearity, accuracy, precision, selectivity, and robustness. ku.ac.kewashington.edu

Reference Standard Development

A reference standard is a highly purified and characterized substance used as a measurement benchmark. starodub.nl For this compound, establishing a reference standard is a critical step for ensuring the consistency and comparability of research data. searn-network.org

The development process for a this compound reference standard involves several stages:

Isolation and Purification: this compound is first isolated from a natural source like Pongamia pinnata or produced via chemical synthesis. It is then purified to a very high degree using techniques like preparative HPLC. researchgate.net

Comprehensive Characterization: The purified material undergoes extensive analytical testing to confirm its identity and purity. This includes:

Structural Confirmation: Using HRMS and a full suite of 1D and 2D NMR techniques. ijpsjournal.com

Purity Assessment: Using HPLC-DAD to detect any impurities.

Residual Solvent and Water Content Analysis: Using techniques like Gas Chromatography (GC) and Karl Fischer titration.

Value Assignment: The purity of the material is assigned, often using a mass balance approach where the contributions of water, residual solvents, and chromatographic impurities are subtracted from 100%. usp.org

Documentation and Storage: A Certificate of Analysis is issued, detailing all the characterization data, the assigned purity value, and recommended storage conditions to ensure its stability. e-b-f.eu

This well-characterized material serves as a primary or secondary reference standard, against which all quantitative measurements of this compound can be reliably benchmarked. searn-network.org

Conclusion and Future Research Directions

Synthesis of Current Knowledge on Pongapinone B

This compound belongs to the flavonoid class of compounds, specifically a β-hydroxydihydrochalcone. It has been identified as a constituent of Pongamia pinnata (also known as Millettia pinnata), a plant with a long history of use in traditional medicine for a variety of ailments, including skin diseases, rheumatism, and bronchitis. researchgate.netresearchgate.netspu.edu.iqijrpr.com

Initial isolation and structural elucidation of this compound were based on physicochemical properties. researchgate.netnih.gov While the total synthesis of its counterpart, Pongapinone A, has been a focus of research, the synthesis of this compound itself has also been achieved. ccspublishing.org.cnkoreascience.krmolaid.comkoreascience.kr These synthetic routes provide a crucial foundation for producing larger quantities of the compound for further study and for creating analogues with potentially enhanced activities.

From a biological standpoint, this compound has demonstrated notable activity. One of the key reported activities is its potential as a quinone reductase (QR) inducer, with an IC50 value of 19.1 µg/mL (48.18 µM). researchgate.net This suggests a role in cellular detoxification and protection against oxidative stress. While research on its specific biological activities is not as extensive as for some other natural products, the broader context of compounds from Pongamia pinnata points towards potential anti-inflammatory, antimicrobial, and antioxidant properties. researchgate.netresearchgate.net

Identification of Unexplored Research Avenues and Knowledge Gaps

Despite the progress made, significant gaps in our understanding of this compound remain, presenting exciting opportunities for future research.

Detailed Biosynthetic Pathway: While it is known to originate from Pongamia pinnata, the precise biosynthetic pathway of this compound has not been fully elucidated. knapsackfamily.com Identifying the precursor molecules and the specific enzymes involved in its formation within the plant would be a significant contribution to the field of plant biochemistry.

Comprehensive Biological Screening: The full spectrum of this compound's biological activities is largely unexplored. A comprehensive screening against a wide range of biological targets is warranted. This could include assays for anticancer, antiviral, neuroprotective, and immunomodulatory activities, building upon the known QR-inducing potential. researchgate.net

Mechanism of Action Studies: For the known biological activities, such as QR induction, the underlying molecular mechanisms are not well understood. researchgate.net Investigating its interactions with cellular signaling pathways and specific protein targets will be crucial for understanding how it exerts its effects.

Structure-Activity Relationship (SAR) Studies: The existing synthetic methodologies for this compound can be leveraged to create a library of derivatives. ccspublishing.org.cn Systematic modification of its chemical structure and subsequent biological testing would allow for the establishment of structure-activity relationships. This could lead to the identification of analogues with improved potency and selectivity.

Comparative Studies: Direct, comparative studies between this compound and other related compounds, such as Pongapinone A and other chalcones, are needed to understand the specific contributions of its structural features to its biological activity.

Methodological Innovations and Interdisciplinary Collaborations for Future Studies

Advancing our knowledge of this compound will require the adoption of innovative methodologies and the fostering of collaborations across different scientific disciplines.

Advanced Synthetic Techniques: The development of more efficient and stereoselective synthetic routes for this compound and its analogues will be essential. This could involve exploring novel catalytic systems and green chemistry approaches to make the synthesis more sustainable and cost-effective. researchgate.netresearchgate.net

"Omics" Technologies: The application of transcriptomics, proteomics, and metabolomics to study the effects of this compound on biological systems can provide a holistic view of its mechanism of action and identify novel cellular targets.

Computational Modeling: In silico studies, such as molecular docking and molecular dynamics simulations, can be used to predict the binding of this compound to various protein targets and to guide the design of new derivatives with enhanced affinity and specificity.

Interdisciplinary Research Teams: Addressing the multifaceted research questions surrounding this compound will necessitate collaboration between synthetic chemists, natural product chemists, pharmacologists, biochemists, and computational biologists. umn.edueurecapro.euresearchgate.netprinsclausconservatorium.nla2ru.org Such collaborations can accelerate the pace of discovery and lead to more comprehensive and impactful research outcomes. For instance, chemists can synthesize novel derivatives, which can then be tested by pharmacologists, with the results feeding back into the design of the next generation of compounds.

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question on Pongapinone B’s bioactivity using structured frameworks?

  • Methodological Answer : Apply the PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks. For example:

  • Population: Specific cell lines or biological systems (e.g., cancer cells).
  • Intervention: this compound exposure at varying concentrations.
  • Comparison: Control groups treated with standard compounds (e.g., doxorubicin).
  • Outcome: Quantifiable metrics like IC50 values or apoptosis rates.
    Ensure the question addresses gaps in existing literature (e.g., unexplored signaling pathways) .

Q. What are the best practices for synthesizing and characterizing this compound in laboratory settings?

  • Methodological Answer : Follow strict protocols for synthesis, including:

  • Stepwise documentation : Detail reaction conditions (temperature, solvents) and purification steps (e.g., column chromatography).
  • Characterization : Use NMR, HPLC, and mass spectrometry to confirm structural identity and purity (>95%).
  • Data reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by including spectral data in supplementary materials .

Q. Which analytical techniques are critical for assessing this compound’s purity and stability?

  • Methodological Answer :

  • Purity : Combine HPLC (high-performance liquid chromatography) with UV-Vis detection.
  • Stability : Conduct accelerated degradation studies under varying pH/temperature, monitored via LC-MS.
  • Data tables : Include retention times, peak areas, and degradation kinetics .

Q. How should researchers design a systematic literature review on this compound’s pharmacological properties?

  • Methodological Answer :

  • Database selection : Use PubMed, SciFinder, and Web of Science with keywords like "this compound AND (bioactivity OR mechanism)."
  • Inclusion/exclusion criteria : Filter studies by relevance (e.g., in vitro/in vivo models) and methodological rigor.
  • Critical appraisal : Assess bias using tools like ROBIS (Risk of Bias in Systematic Reviews) .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity be resolved methodologically?

  • Methodological Answer :

  • Source analysis : Compare experimental variables (e.g., cell line origins, assay protocols). For instance, discrepancies in IC50 values may arise from differing serum concentrations in cell cultures.
  • Meta-analysis : Pool data from multiple studies, adjusting for heterogeneity via random-effects models.
  • Replication studies : Independently validate key findings using standardized protocols .

Q. What experimental strategies are recommended to elucidate this compound’s mechanism of action?

  • Methodological Answer :

  • Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify target pathways.
  • In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for putative targets (e.g., kinases).
  • Functional validation : Apply CRISPR/Cas9 knockouts of candidate genes to confirm mechanistic roles .

Q. How can researchers optimize protocols for isolating this compound from natural sources?

  • Methodological Answer :

  • Bioassay-guided fractionation : Screen crude extracts for bioactivity, iteratively refining isolation steps.
  • Solvent optimization : Test polar/non-polar solvent systems (e.g., methanol:water gradients) for yield efficiency.
  • Scale-up challenges : Address losses during scale-up by comparing batch vs. continuous extraction methods .

Q. What steps ensure reproducibility in pharmacological studies of this compound?

  • Methodological Answer :

  • Transparent reporting : Share raw data (e.g., dose-response curves) and code for statistical analyses (e.g., R/Python scripts).
  • Reagent validation : Certify cell line authenticity via STR profiling and compound purity via third-party labs.
  • Pre-registration : Submit study protocols to platforms like Open Science Framework to mitigate publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.